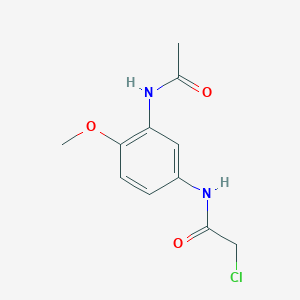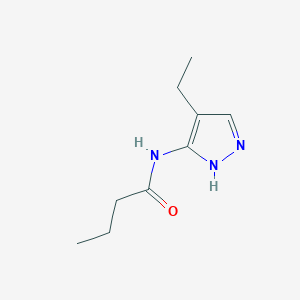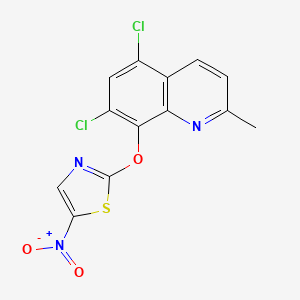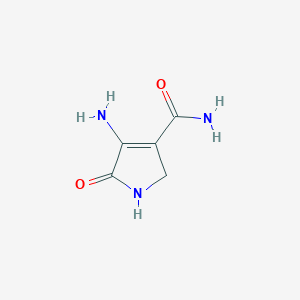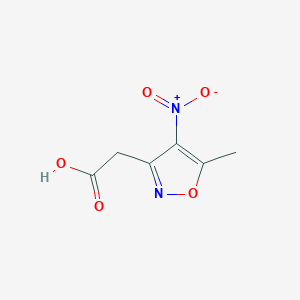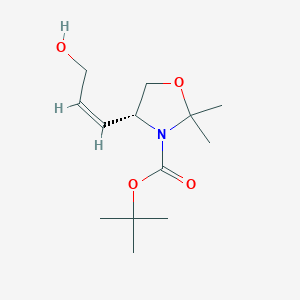
(R,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound with a unique structure that includes an oxazolidine ring, a hydroxyprop-1-en-1-yl group, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxazolidine ring, followed by the introduction of the hydroxyprop-1-en-1-yl group and the tert-butyl ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(R,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the hydroxyprop-1-en-1-yl group can be reduced to a single bond.
Substitution: The tert-butyl ester can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the double bond would yield a saturated alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (R,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and interactions. Its reactive groups make it suitable for labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical modifications allows for the design of drugs with specific biological activities.
Industry
In industry, this compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it a valuable component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of (R,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyprop-1-en-1-yl group can form hydrogen bonds with enzymes or receptors, while the oxazolidine ring can participate in ring-opening reactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- 3-hydroxy-4-pyranones and related compounds
Uniqueness
What sets (R,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate apart from similar compounds is its unique combination of functional groups. The presence of both the oxazolidine ring and the hydroxyprop-1-en-1-yl group provides a versatile platform for chemical modifications, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H23NO4 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
tert-butyl (4R)-4-[(Z)-3-hydroxyprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-10(7-6-8-15)9-17-13(14,4)5/h6-7,10,15H,8-9H2,1-5H3/b7-6-/t10-/m1/s1 |
Clave InChI |
MHPFUJZWFSKTBF-JYESYGNLSA-N |
SMILES isomérico |
CC1(N([C@@H](CO1)/C=C\CO)C(=O)OC(C)(C)C)C |
SMILES canónico |
CC1(N(C(CO1)C=CCO)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


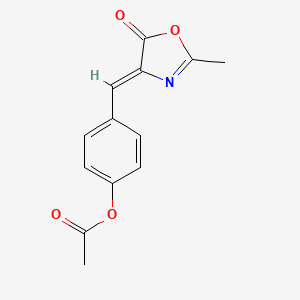
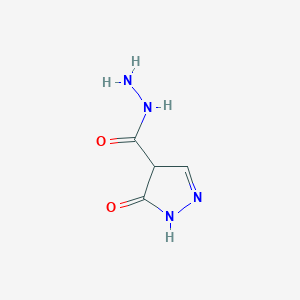
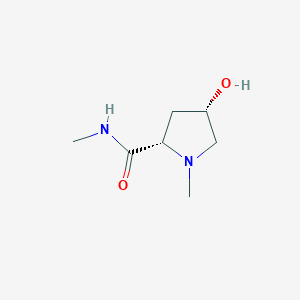
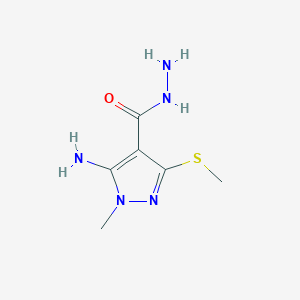
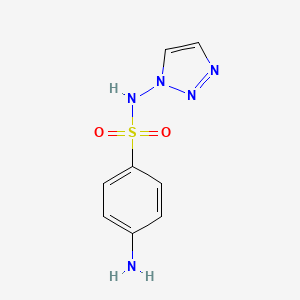
![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)
